1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Biochemical Analysis
Biochemical Properties
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain nucleophilic enzymes, which facilitate its incorporation into biochemical pathways . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonding, which can alter the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been found to impact cell signaling pathways, potentially altering the behavior of cells in response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This binding interaction can also lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes . Threshold effects have been noted, where a specific dosage range produces optimal results without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and incorporation into biochemical processes. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and its overall efficacy in biochemical processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
One common synthetic route involves the reaction of an appropriate nitrile with hydroxylamine to form the oxadiazole ring, followed by alkylation with 2-methoxyethylamine . Industrial production methods may involve similar steps but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxadiazoles and amines .
Scientific Research Applications
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and the accumulation of reactive oxygen species, ultimately resulting in cell death . Molecular docking studies have indicated that this compound has strong binding affinity to amino acids around the active pockets of these enzymes .
Comparison with Similar Compounds
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine can be compared with other similar compounds, such as:
1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamine: This compound also contains a methoxyethyl group but has a piperidine ring instead of an oxadiazole ring.
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine: This compound has an ethyl group instead of a methoxyethyl group attached to the oxadiazole ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-10-3-2-5-8-6(4-7)11-9-5/h2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTBHNJQCHTJIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.